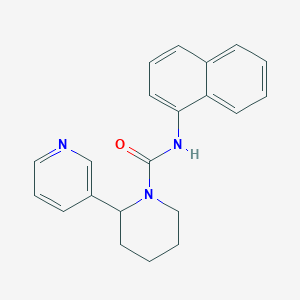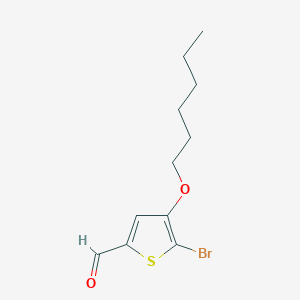![molecular formula C17H18N4O3 B15155333 5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15155333.png)
5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmaceutical activities, making this compound of particular interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE, often involves multicomponent reactions. These reactions are versatile and allow for the incorporation of multiple fused heterocyclic scaffolds, leading to the formation of complex structures . Common synthetic methods include the use of catalysts such as SiO2-tpy-Nb and solvents like IPA:H2O under reflux conditions .
Industrial Production Methods
Industrial production of such compounds typically involves scalable synthetic routes that ensure high yields and purity. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is becoming increasingly common in industrial settings .
化学反応の分析
Types of Reactions
5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets 5-({[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique structure, which combines an indole moiety with a diazinane-trione scaffold. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H18N4O3 |
|---|---|
分子量 |
326.35 g/mol |
IUPAC名 |
6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O3/c1-20-15(22)13(16(23)21(2)17(20)24)10-18-8-7-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,19,22H,7-8H2,1-2H3 |
InChIキー |
QGNYJZDVNQEGJY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCC2=CNC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethylphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B15155254.png)
![[4-(3-methyl-5-oxo-1-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B15155266.png)
![1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B15155284.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15155292.png)
![Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155297.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155299.png)
![5'-Ethyl 3'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15155312.png)
![5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155316.png)

![5-({5-Chloro-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155329.png)


![N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine](/img/structure/B15155352.png)
![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155358.png)
